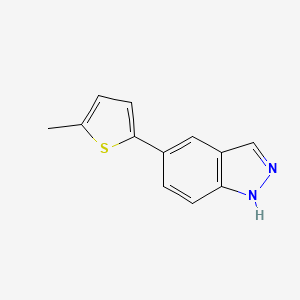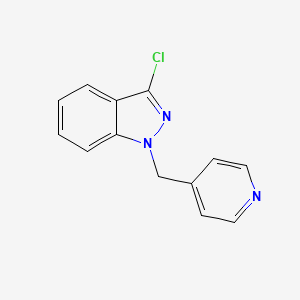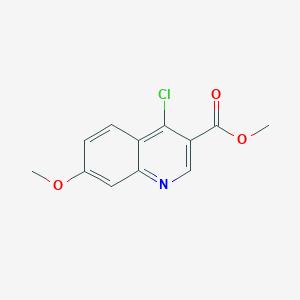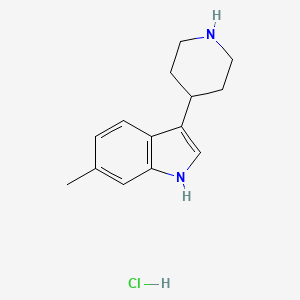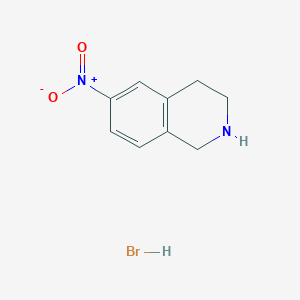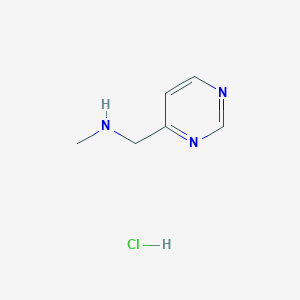![molecular formula C13H19Cl2NO B1423956 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride CAS No. 1219971-86-4](/img/structure/B1423956.png)
3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride
Übersicht
Beschreibung
“3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1219971-86-4. It has a molecular weight of 276.21 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18ClNO.ClH/c1-9-6-12(7-10(2)13(9)14)16-11-4-3-5-15-8-11;/h6-7,11,15H,3-5,8H2,1-2H3;1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a molecular weight of 276.21 . More detailed physical and chemical properties were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Herbicidal Applications : A study by Andrea et al. (1990) explored the biological properties of dimethyl 2-methyl-5-(chloropyridin-2-yl)pyrrole-3,4-dicarboxylates, which are structurally related to the compound . Their research highlighted the impact of molecular conformation and intramolecular hydrogen bonding on the herbicidal efficacy of these compounds.
Chemical Synthesis and Industrial Applications : Żmigrodzka et al. (2022) in their paper highlighted the synthesis and potential industrial applications of pyrrolidine compounds, including their use as dyes or agrochemical substances. This study, available in Scientiae Radices, emphasizes the versatility of pyrrolidine derivatives in various industrial applications.
Potential Pesticides : Olszewska et al. (2011) discussed the characterization of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including the compound , and their potential as pesticides. The study, published in Powder Diffraction, presented experimental data supporting their use in pest control.
Antimicrobial Activity : Nural et al. (2018) synthesized a novel bicyclic compound fused to pyrrolidine, which showed antimicrobial activity against various bacterial strains. Their research, detailed in the Journal of Molecular Structure, contributes to the understanding of pyrrolidine derivatives in antimicrobial applications.
Chemical Oxidation-Enzymatic Reduction in Catalysis : Busto et al. (2006) explored the enantioselective synthesis of 4-(dimethylamino)pyridines through chemical oxidation and enzymatic reduction, highlighting the role of pyrrolidine derivatives in asymmetric catalysis. The findings are available in Advanced Synthesis & Catalysis.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(4-chloro-3,5-dimethylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-9-5-12(6-10(2)13(9)14)16-8-11-3-4-15-7-11;/h5-6,11,15H,3-4,7-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSWCSKIJJESTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219971-86-4 | |
| Record name | Pyrrolidine, 3-[(4-chloro-3,5-dimethylphenoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219971-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1423874.png)
